molecular formula C22H21NO3 B14961151 N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B14961151
M. Wt: 347.4 g/mol
InChI Key: KDDLEVHRDBZJFX-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The compound also features a methoxy group on another phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 4-(benzyloxy)aniline with 2-(2-methoxyphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
  • N-(4-methoxy-benzyl)-2-phenyl-acetamide
  • 4-(benzyloxy)phenyl N-(2-methoxyphenyl)carbamate

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C22H21NO3/c1-25-21-10-6-5-9-18(21)15-22(24)23-19-11-13-20(14-12-19)26-16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,23,24)

InChI Key

KDDLEVHRDBZJFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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